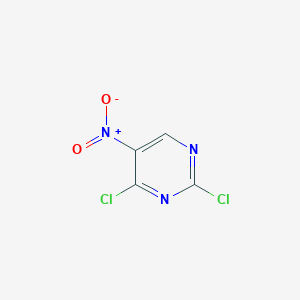

2,4-Dichloro-5-nitropyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUSQTPGSHFGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334595 | |

| Record name | 2,4-Dichloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49845-33-2 | |

| Record name | 2,4-Dichloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dichloro-5-nitropyrimidine, a key intermediate in the synthesis of a wide range of biologically active compounds. This document outlines its chemical and physical properties, synthesis protocols, reactivity, and biological significance, presenting data in a clear and accessible format for laboratory and research applications.

Chemical Identity and Properties

This compound, with the CAS number 49845-33-2, is a versatile heterocyclic compound.[1][2][3][4] Its structure, featuring a pyrimidine (B1678525) ring substituted with two chlorine atoms and a nitro group, makes it a highly reactive and valuable building block in medicinal chemistry and agrochemical development.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 49845-33-2 | [1][2][3][4] |

| Molecular Formula | C₄HCl₂N₃O₂ | [1][2][3][4] |

| Molecular Weight | 193.98 g/mol | [1][3][4] |

| Appearance | Clear yellow liquid or low melting solid | [2][5] |

| Melting Point | 28-32 °C | |

| Boiling Point | 0.9 °C at 0.5 mmHg | |

| Density | 1.74 g/cm³ at 20 °C | [1] |

| Solubility in Water | 1.0 g/L at 25 °C | [1][2] |

| Other Solubilities | Chloroform (Slightly), Methanol (Slightly) | [5] |

| InChI Key | INUSQTPGSHFGHM-UHFFFAOYSA-N | [2] |

| SMILES | [O-]--INVALID-LINK--c1cnc(Cl)nc1Cl | [2] |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the chlorination of 5-nitrouracil.[6] The following protocol is a representative method.

Experimental Protocol: Synthesis from 5-Nitrouracil [6]

-

Materials:

-

5-Nitrouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF) or N,N-dimethylaniline

-

Dichloroethane

-

Activated carbon

-

Anhydrous sodium sulfate (B86663)

-

Ice water

-

-

Procedure:

-

In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil.

-

Add 1000 g of phosphorus oxychloride to the flask.

-

Raise the temperature to 50 °C.

-

While maintaining the temperature between 50 °C and 100 °C, slowly add 25 g of DMF.

-

After the addition of DMF, bring the mixture to reflux. The reaction progress can be monitored by gas chromatography.

-

Once the reaction is complete (product content ≥ 95%), recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.

-

Cool the reaction mixture and add 600 g of dichloroethane, stirring for 10 minutes.

-

Pour the mixture into 500 g of ice water and stir to separate the layers.

-

To the dichloroethane layer, add 10 g of activated carbon and heat to 50-70 °C with stirring for 10-30 minutes.

-

Filter the mixture and add 20 g of anhydrous sodium sulfate to the filtrate to dry.

-

Recover the dichloroethane and distill the residue under reduced pressure to obtain the final product.

-

-

Yield: Approximately 255 g (80% yield) with a purity of 98.5%.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyrimidine ring activate the chlorine atoms at positions 2 and 4 for substitution.

-

Regioselectivity: The reaction with secondary amines, such as diethylamine, shows excellent selectivity for substitution at the C-4 position.[7] In contrast, tertiary amine nucleophiles can lead to substitution at the C-2 position.[7] This tunable regioselectivity makes it a valuable precursor for generating diverse libraries of substituted pyrimidines.

Caption: Regioselective SNAr reactions of this compound.

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of various biologically active molecules.[2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8]

-

Intermediate for Diaminopurines: It is used in the solid-phase synthesis of diaminopurines, which are important scaffolds in drug discovery.[9]

-

Precursor for Biologically Active Compounds: It serves as a building block for creating novel compounds with potential antimicrobial and herbicidal properties.[2]

-

EGFR Inhibition: Some derivatives synthesized from this compound have been investigated for their potential to inhibit the epidermal growth factor (EGF) receptor, a key target in cancer therapy.[10] The chlorine atom facilitates binding to amines, and molecular docking studies have suggested potential binding to the EGF receptor sites on tumor cells.[10]

Caption: Inhibition of the EGF receptor signaling pathway by a derivative.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Table 2: Hazard and Safety Information

| Category | Information | Reference |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

| Signal Word | Warning | [11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Personal Protective Equipment | Compatible chemical-resistant gloves, chemical safety goggles, protective clothing, N95 (US) or P1 (EN 143) respirator. | [1] |

| First Aid Measures | Ingestion: Wash out mouth with water if person is conscious. Call a physician.Inhalation: Remove to fresh air. If not breathing, give artificial respiration.Skin Contact: Immediately wash skin with soap and copious amounts of water.Eye Contact: Flush with copious amounts of water for at least 15 minutes. | [1] |

| Storage | Keep container tightly closed. Store in a cool, dry place. | [1][3] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Decomposition Products | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides. | [1] |

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. Consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. This compound | 49845-33-2 | FD09664 [biosynth.com]

- 11. fishersci.com [fishersci.com]

2,4-Dichloro-5-nitropyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2,4-Dichloro-5-nitropyrimidine, a chemical compound relevant in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₄HCl₂N₃O₂ | [1][2][3][4][5] |

| Molecular Weight | 193.98 g/mol | [1][2][3][4][5] |

| CAS Number | 49845-33-2 | [1][2][3][4][5] |

Structural Information

To visualize the logical relationship of the compound's identifiers, the following diagram is provided.

References

Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-5-nitropyrimidine from 5-nitrouracil (B18501), a critical transformation for the production of various pharmaceutical intermediates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, allows for selective nucleophilic aromatic substitution reactions, making it a versatile precursor for a wide range of biologically active molecules. The synthesis from 5-nitrouracil is a common and crucial step in accessing this important intermediate. This guide details the prevalent method utilizing phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.

Reaction Pathway and Mechanism

The conversion of 5-nitrouracil to this compound involves the chlorination of the hydroxyl groups of the tautomeric form of 5-nitrouracil using a strong chlorinating agent, typically phosphorus oxychloride. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine, which can assist in the reaction progress. The overall transformation is depicted below:

Caption: Chemical synthesis pathway from 5-nitrouracil.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. Below are detailed methodologies from two distinct sources, providing a comprehensive view of the experimental conditions.

Protocol 1: Synthesis with N,N-Dimethylaniline

This protocol is adapted from a procedure found in chemical literature.[1][2]

Materials:

-

5-Nitrouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloroethane

-

Activated carbon

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil and 1000 g of phosphorus oxychloride.[1]

-

Heat the mixture to 50 °C.[1]

-

While maintaining the temperature between 50 °C and 100 °C, add 25 g of DMF.[1]

-

The reaction mixture is then brought to reflux. The reaction progress should be monitored.[1]

-

Once the reaction is complete, the excess phosphorus oxychloride is recovered under reduced pressure until a solid precipitates.[1]

-

Cool the reaction mixture and add 600 g of dichloroethane, stirring for 10 minutes.[1]

-

Pour the mixture into 500 g of ice water and stir to separate the layers.[1]

-

To the dichloroethane layer, add 10 g of activated carbon and heat to 50-70 °C with stirring for 10-30 minutes.[1]

-

Filter the mixture and dry the filtrate with 20 g of anhydrous sodium sulfate.[1]

-

Recover the dichloroethane by distillation under reduced pressure to obtain the final product.[1]

Protocol 2: Synthesis with Diisopropylethylamine

This alternative protocol utilizes a different tertiary amine base.[2]

Materials:

-

5-Nitrouracil

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 25 g of 5-nitrouracil in 490 ml of phosphorus oxychloride.

-

Slowly add diisopropylethylamine to the suspension at room temperature.[2]

-

Reflux the reaction suspension at 130 °C.[2]

-

After cooling, concentrate the black solution under reduced pressure to remove excess phosphorus oxychloride.[2]

-

Pour the residue into 82 mL of ice-water.[2]

-

Extract the aqueous solution with diethyl ether (3 x 110 mL).[2]

-

Combine the organic layers, wash with brine (160 mL), and dry over anhydrous magnesium sulfate.[2]

-

Evaporate the solvent to yield the crude product.[2]

-

Purify the crude product by silica (B1680970) gel chromatography using an ethyl acetate/hexane (1/10 v/v) eluent.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols, allowing for a direct comparison of their efficiencies.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 5-Nitrouracil (260 g) | 5-Nitrouracil (25 g) |

| Chlorinating Agent | Phosphorus oxychloride (1000 g) | Phosphorus oxychloride (490 ml) |

| Base | N,N-Dimethylaniline | Diisopropylethylamine |

| Solvent | Dichloroethane (for workup) | Diethyl ether (for extraction) |

| Reaction Temperature | 50-100 °C, then reflux[1] | Reflux (130 °C)[2] |

| Yield | 255 g (80%)[1] | 4.3 g (41%)[2] |

| Purity | 98.5%[1] | Not explicitly stated, purified by chromatography[2] |

Experimental Workflow

The general workflow for the synthesis of this compound from 5-nitrouracil is illustrated in the following diagram.

References

Spectroscopic Characterization of 2,4-Dichloro-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring such data, offering a foundational resource for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The single proton on the pyrimidine (B1678525) ring is expected to appear as a singlet in the downfield region of the spectrum due to the deshielding effects of the electronegative chlorine and nitrogen atoms, as well as the nitro group.

¹³C NMR (Predicted)

The four carbon atoms of the pyrimidine ring are chemically non-equivalent and are expected to show distinct signals. The carbons directly bonded to the chlorine atoms (C2 and C4) will be significantly downfield. The carbon bearing the nitro group (C5) will also be deshielded, while the carbon between the two nitrogen atoms (C6) will appear at a chemical shift influenced by the adjacent heteroatoms.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (H6) | 9.1 - 9.3 | Singlet | Deshielded by adjacent electronegative atoms and the nitro group. |

| ¹³C (C2) | 158 - 162 | Singlet | Attached to a chlorine atom and two nitrogen atoms. |

| ¹³C (C4) | 155 - 159 | Singlet | Attached to a chlorine atom and a nitrogen atom. |

| ¹³C (C5) | 135 - 140 | Singlet | Attached to the nitro group. |

| ¹³C (C6) | 130 - 135 | Singlet | Influenced by adjacent nitrogen atoms and the proton. |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The data presented here is based on the spectrum available in the NIST Chemistry WebBook.[1]

Table 2: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1550 - 1600 | Strong | Aromatic C=C and C=N stretching |

| ~1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1380 | Strong | Symmetric NO₂ stretch |

| ~1000 - 1200 | Medium-Strong | C-Cl stretching |

| ~700 - 900 | Medium-Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a distinct molecular ion peak. The fragmentation pattern will be influenced by the presence of two chlorine atoms, leading to characteristic isotopic patterns, and the nitro group, which can be lost as NO₂.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 193/195/197 | High | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 147/149/151 | Medium | [M - NO₂]⁺ | Loss of the nitro group. |

| 112/114 | Medium | [M - NO₂ - Cl]⁺ | Subsequent loss of a chlorine atom. |

| 85 | Medium | [C₃HN₂Cl]⁺ | Further fragmentation. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to obtain singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

EI-MS Acquisition:

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan the desired mass range (e.g., m/z 40-300).

-

-

ESI-MS Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the capillary to generate charged droplets, leading to the formation of gas-phase ions.

-

Scan the desired mass range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity and Chemical Compatibility of 2,4-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and compatibility of 2,4-dichloro-5-nitropyrimidine, a key building block in the synthesis of diverse biologically active molecules. The document details the compound's physical and chemical properties, its principal reaction pathways with a focus on nucleophilic aromatic substitution (SNAr), and its compatibility with various reagents and conditions. Experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate its application in research and development. Furthermore, this guide illustrates the primary reactivity patterns and a representative signaling pathway potentially modulated by derivatives of this scaffold, providing valuable insights for drug discovery and medicinal chemistry programs.

Introduction

This compound is a highly versatile heterocyclic compound widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a pyrimidine (B1678525) ring activated by a potent electron-withdrawing nitro group and bearing two reactive chlorine atoms, allows for selective and sequential functionalization. This unique reactivity profile makes it an invaluable scaffold for the construction of complex molecular architectures with diverse biological activities.[2] Understanding the nuances of its reactivity and chemical compatibility is paramount for its effective utilization in synthetic chemistry and drug design.

Physical and Chemical Properties

This compound is a yellow crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 49845-33-2 | [3] |

| Molecular Formula | C₄HCl₂N₃O₂ | [3] |

| Molecular Weight | 193.98 g/mol | [3] |

| Appearance | Clear yellow liquid or low melting solid | [2] |

| Melting Point | 28-32 °C | [3] |

| Boiling Point | 100-103 °C (lit.) | [3] |

| Solubility | Sparingly soluble in water (1.0 g/L at 25 °C). Soluble in chloroform (B151607) and methanol. | [2] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Chemical Reactivity

The core reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further accentuated by the strongly electron-withdrawing nitro group at the 5-position, renders the carbon atoms at positions 2 and 4 highly susceptible to nucleophilic attack.

Regioselectivity of Nucleophilic Aromatic Substitution

A key feature of the SNAr reactions of this compound is the high regioselectivity for the initial substitution at the C4 position . This preference is a consequence of the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be effectively delocalized onto the adjacent nitro group through resonance, a stabilizing effect that is not possible with attack at the C2 position.

The general workflow for a regioselective SNAr reaction at the C4 position is depicted below.

Sequential Substitution

The differential reactivity of the two chlorine atoms allows for a sequential substitution strategy. Following the initial substitution at the C4 position, the remaining chlorine at the C2 position can be displaced by a second, often different, nucleophile. This subsequent reaction typically requires more forcing conditions, such as higher temperatures or stronger nucleophiles, due to the reduced electrophilicity of the pyrimidine ring after the first substitution. This stepwise approach enables the synthesis of a wide array of 2,4-disubstituted-5-nitropyrimidines with diverse functionalities.

The logical flow for the synthesis of 2,4-disubstituted-5-nitropyrimidines is outlined below.

Reactions with Various Nucleophiles

This compound reacts with a broad range of nucleophiles. Below is a summary of typical reactions and reported yields.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Amine Nucleophile | Product | Yield (%) | Reference |

| Diethylamine | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | 60 | [4] |

| Triethylamine | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | Not specified | [4] |

| N,N-dibenzylmethylamine | 4-Chloro-N-methyl-N,5-dinitropyrimidin-2-amine | 84 | [4] |

| N,N-dibenzylethylamine | N-benzyl-4-chloro-N-ethyl-5-nitropyrimidin-2-amine | 86 | [4] |

| N,N-dimethylcyclohexylamine | 4-Chloro-N-cyclohexyl-N-methyl-5-nitropyrimidin-2-amine and 4-chloro-N,N-dimethyl-5-nitropyrimidin-2-amine | 33 and 15 | [4] |

Note: The reaction with tertiary amines can lead to C2 selectivity through an in-situ dealkylation of an intermediate.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chloro-substituents of this compound can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this scaffold.

-

Suzuki Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

Experimental Protocols

General Procedure for C4-Amination

This protocol describes a typical procedure for the regioselective substitution of the C4-chloro group with an amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

Triethylamine (or other suitable base, 1.2 eq)

-

Anhydrous acetonitrile (or other suitable polar aprotic solvent)

Procedure:

-

Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Add the amine to the solution, followed by the addition of triethylamine.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from 5-nitrouracil (B18501).[5]

Materials:

-

5-Nitrouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Dichloroethane

Procedure:

-

In a four-necked flask, add 5-nitrouracil to phosphorus oxychloride.

-

Heat the mixture to 50 °C and then add DMF dropwise, controlling the temperature between 50 °C and 100 °C.

-

After the addition of DMF, bring the reaction to reflux.

-

Monitor the reaction by gas chromatography until the starting material is consumed.

-

At the end of the reaction, recover the excess phosphorus oxychloride under reduced pressure.

-

Cool the residue and add dichloroethane.

-

Pour the mixture into ice water and separate the layers.

-

Treat the organic layer with activated carbon, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[5]

Chemical Compatibility

-

Stability: this compound is stable at normal temperatures and pressures.[1] However, it is susceptible to decomposition by water, especially at elevated temperatures.[6]

-

Incompatibilities: It should be kept away from strong oxidizing agents.[1]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides.[1]

Biological Context and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery, particularly as kinase inhibitors.[7] Kinases are key enzymes in cellular signaling pathways that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based scaffolds are prevalent in many FDA-approved kinase inhibitors.

Derivatives of this compound can be designed to target the ATP-binding site of various kinases. For instance, substituted aminopyrimidines derived from this scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases. The diagram below illustrates a simplified, representative kinase signaling pathway that can be targeted by such inhibitors.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds. Its well-defined reactivity, characterized by regioselective and sequential nucleophilic aromatic substitution, provides a robust platform for the generation of complex molecular scaffolds. A thorough understanding of its chemical properties, reactivity patterns, and compatibility is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials. This guide provides a foundational resource for researchers and scientists working with this versatile intermediate.

References

- 1. This compound(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4-二氯-5-硝基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 2,4-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2,4-Dichloro-5-nitropyrimidine (CAS No. 49845-33-2). The information herein is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a yellow crystalline solid or low melting solid.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 49845-33-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₄HCl₂N₃O₂ | [2][3][4][6][7] |

| Molecular Weight | 193.98 g/mol | [2][3][4][6] |

| Appearance | Yellow crystalline solid or low melting solid | [1] |

| Melting Point | 28-32 °C | |

| Boiling Point | 0.9 °C at 0.5 mmHg | |

| Solubility | Sparingly soluble in water (1.0 g/L at 25°C).[1][8][9] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[10] | |

| Density | 1.737 g/cm³ | [10] |

| Flash Point | >110°C | [10] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[11]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][10]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[1]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[12]

-

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[8][9] |

| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8][9] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.[8][9][13] |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Avoid the formation of dust and aerosols.[11]

-

Do not get in eyes, on skin, or on clothing.[11]

Storage:

-

Some sources recommend storage at -20°C for long-term stability.[2][4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9][11]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8][9][11]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation persists.[8][9][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[8][9][11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[11]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9][10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][9][11]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9][10][11]

Accidental Release Measures:

-

Ensure adequate ventilation.[11]

-

Wear personal protective equipment.[11]

-

Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[8][9][11]

-

Do not let the product enter drains.[12]

Experimental Protocols

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol provides a general method for assessing the thermal stability and decomposition characteristics of this compound.

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum or gold-plated copper pans

-

Inert gas supply (e.g., nitrogen or argon)

Methodology:

-

Accurately weigh 1-3 mg of this compound into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during decomposition.

-

Place the sealed sample pan and a reference pan in the DSC instrument.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of any exothermic events (decomposition) and integrate the peak to calculate the enthalpy of decomposition (ΔHd).

Incompatibility with Strong Oxidizing Agents (Illustrative Protocol)

This protocol outlines a method to qualitatively assess the incompatibility of this compound with a strong oxidizing agent. This experiment should only be performed on a very small scale and with extreme caution in a chemical fume hood.

Objective: To observe any signs of a reaction (e.g., gas evolution, color change, temperature increase) when mixed with a strong oxidizing agent.

Materials:

-

This compound

-

Strong oxidizing agent (e.g., potassium permanganate)

-

Small test tube or vial

-

Spatula

-

Thermocouple or non-contact IR thermometer

Methodology:

-

In a chemical fume hood, place a small amount (approx. 10-20 mg) of this compound into a clean, dry test tube.

-

In a separate container, weigh an equimolar amount of the strong oxidizing agent.

-

Position a thermocouple or IR thermometer to monitor the temperature of the this compound.

-

Carefully add a very small portion of the oxidizing agent to the test tube containing the pyrimidine (B1678525) derivative.

-

Observe for any immediate reaction, such as a change in color, fuming, or a rapid temperature increase.

-

If no immediate reaction is observed, gently mix the solids with a clean spatula.

-

Continue to monitor for any delayed reaction.

-

Record all observations.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response for Accidental Exposure

Caption: Decision tree for emergency response to accidental exposure.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. chemscene.com [chemscene.com]

- 5. 49845-33-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 49845-33-2 | FD09664 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. chemistry.ucla.edu [chemistry.ucla.edu]

- 9. This compound(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. chemistry.nd.edu [chemistry.nd.edu]

- 13. researchgate.net [researchgate.net]

2,4-Dichloro-5-nitropyrimidine safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 2,4-Dichloro-5-nitropyrimidine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for this compound (CAS No. 49845-33-2), a key intermediate in pharmaceutical and agrochemical synthesis.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 49845-33-2 |

| Molecular Formula | C₄HCl₂N₃O₂ |

| Molecular Weight | 193.98 g/mol |

| Synonyms | 2,4-dichloro-5-nitro-pyrimidine |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical State | Solid, liquid, or low melting solid | [1] |

| Appearance | Clear yellow to yellow crystalline solid | [1][2] |

| Odor | No information available | [2] |

| Melting Point | 28-32 °C | |

| Boiling Point | 207 °C (lit.) | [1] |

| Density | 1.737 g/cm³ | [1] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform (Slightly), Methanol (Slightly). | [1][2] |

| Flash Point | >110 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

Below is a diagram illustrating the GHS hazard classification workflow for this substance.

Caption: GHS Hazard Classification for this compound.

Toxicological Information

While no specific acute toxicity data (e.g., LD50 or LC50) is readily available in the searched documents, the primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[4] The toxicological properties have not been fully investigated.[4]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Use non-sparking tools.[1]

-

Prevent fire caused by electrostatic discharge steam.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

It is recommended to keep this product under argon.[2]

The following diagram outlines the decision-making process for selecting appropriate Personal Protective Equipment (PPE).

Caption: PPE Selection Workflow for this compound.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1][4] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Get medical attention.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[1][4]

-

Environmental Precautions: Should not be released into the environment.[4]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under normal conditions.[4]

-

Possibility of Hazardous Reactions: None under normal processing. Hazardous polymerization does not occur.[4]

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[4]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical-chemical properties cited in the available Safety Data Sheets are not provided in the source documents. These tests are typically performed according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For instance:

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425

For specific experimental details, researchers should consult the primary toxicological literature or request detailed study reports from the chemical supplier.

This technical guide is intended to provide a comprehensive overview of the safety data for this compound. It is essential to consult the original Safety Data Sheet from your supplier and to conduct a thorough risk assessment before use.

References

An In-depth Technical Guide to the Mechanism of Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and synthetic applications of nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-5-nitropyrimidine. This pyrimidine (B1678525) derivative is a versatile building block in medicinal chemistry and drug development, and a thorough understanding of its reactivity is crucial for its effective utilization in the synthesis of novel bioactive molecules.

Core Principles of Nucleophilic Aromatic Substitution on this compound

The SNAr reaction on this compound is a two-step addition-elimination process. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack. This activation is significantly enhanced by the presence of a strongly electron-wasting nitro group at the C5 position. The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]

The general mechanism can be outlined as follows:

-

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C2 or C4), leading to the formation of a tetrahedral Meisenheimer complex. This step is typically the rate-determining step of the reaction.

-

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, a good leaving group.

The stability of the Meisenheimer complex is a key factor in determining the regioselectivity of the substitution.

Regioselectivity: A Tale of Two Positions

A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack, i.e., whether the substitution occurs at the C2 or C4 position. This is primarily governed by the nature of the nucleophile.

C4-Selectivity with Primary and Secondary Amines

With primary and secondary amines, the nucleophilic substitution overwhelmingly occurs at the C4 position.[3][4] This preference is attributed to the greater stabilization of the Meisenheimer complex formed upon attack at C4. The negative charge in this intermediate can be effectively delocalized onto the adjacent nitro group through resonance, which is a more stabilizing effect compared to the delocalization possible after attack at the C2 position.

C2-Selectivity with Tertiary Amines

An interesting and synthetically useful exception to the C4-selectivity rule is observed with tertiary amines.[3][4] In this case, the substitution occurs selectively at the C2 position. This is proposed to proceed through an in-situ N-dealkylation mechanism. The tertiary amine initially attacks the C2 position to form a quaternary ammonium (B1175870) intermediate. Subsequent elimination of an alkyl group and the chloride ion leads to the formation of the C2-aminated product. This unique reactivity provides a valuable synthetic route to 2-substituted-4-chloro-5-nitropyrimidines.

Quantitative Data on Nucleophilic Aromatic Substitution

The following tables summarize the yields and reaction conditions for the SNAr of this compound with various nucleophiles.

Amination Reactions

| Nucleophile | Product Position | Solvent | Conditions | Yield (%) | Reference |

| Diethylamine | C4 | CHCl3 | iPrNEt, 40 °C, 3 h | 5:1:4 ratio of C4:C2:starting material | [4] |

| Triethylamine (B128534) | C2 | CH2Cl2 | rt, 1 h | 60 | [5] |

| N-Methylmorpholine | C2 | CH2Cl2 | rt, 1 h | 75 | [4] |

| N,N-Dibenzylmethylamine | C2 | CH2Cl2 | rt, 1 h | 84 | [5] |

| N,N-Dibenzylethylamine | C2 | CH2Cl2 | rt, 1 h | 86 | [5] |

| N,N-Dimethylcyclohexylamine | C2 & C4 | CH2Cl2 | rt, 1 h | 33 (C2), 15 (C4) | [5] |

Reactions with Other Nucleophiles (Data from Analogous Systems)

| Nucleophile Class | Representative Nucleophile | Product Position | Typical Conditions | Expected Outcome |

| Alkoxides | Sodium Methoxide | C4 | Methanol, reflux | Predominantly C4 substitution |

| Thiols | Thiophenol | C4 | DMF, K2CO3 | Predominantly C4 substitution |

Experimental Protocols

General Procedure for C4-Amination with a Primary Amine

This protocol describes a typical procedure for the selective substitution at the C4 position using a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., cyclopentylamine)

-

Triethylamine (TEA)

-

Anhydrous acetonitrile (B52724)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of the primary amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.

-

Slowly add the amine solution to the stirred solution of this compound at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

General Procedure for C2-Amination with a Tertiary Amine

This protocol outlines a general method for the C2-selective amination using a tertiary amine.[4]

Materials:

-

This compound

-

Tertiary amine (e.g., triethylamine)

-

Dichloromethane (B109758) (CH2Cl2)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a reaction flask.

-

Add the tertiary amine (2.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 1 hour).

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the C2-aminated product.

Visualizing the Mechanisms and Workflows

Signaling Pathways

Caption: SNAr reaction pathways on this compound.

Experimental Workflow

Caption: General experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful and versatile reaction in organic synthesis. The regioselectivity can be effectively controlled by the choice of the nucleophile, with primary and secondary amines favoring C4 substitution and tertiary amines leading to C2 substitution. This predictable reactivity, coupled with the straightforward experimental procedures, makes this compound a valuable precursor for the synthesis of a wide range of functionalized pyrimidines for applications in drug discovery and materials science. Further exploration of the reactivity with a broader scope of nucleophiles and detailed kinetic studies will continue to enhance the utility of this important synthetic building block.

References

The Ascending Pharmacological Profile of 2,4-Dichloro-5-nitropyrimidine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, 2,4-dichloro-5-nitropyrimidine stands out as a versatile precursor for the synthesis of novel compounds with significant biological activities. This technical guide provides an in-depth exploration of the anticancer and antimicrobial potential of this compound and its analogs, complete with detailed experimental methodologies and a focus on the underlying signaling pathways.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. The core structure allows for substitutions at the 2- and 4-positions, leading to a diverse library of compounds with varying potencies and target specificities.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various pyrimidine analogs has been quantified using the half-maximal inhibitory concentration (IC50), providing a measure of their potency. The data presented in Table 1 summarizes the IC50 values of selected 2,4,5-substituted pyrimidine derivatives against various cancer cell lines.

Table 1: Anticancer Activity (IC50) of Selected Pyrimidine Analogs

| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -NH-(3,4,5-trimethoxyphenyl) | -H | B16-F10 (Melanoma) | 0.098 ± 0.006 | |

| 1b | -NH-(4-bromophenyl) | -H | A549 (Lung) | 20.49 ± 2.7 | [1] |

| 1c | -NH-(4-bromophenyl) | -H | MCF-7 (Breast) | 6.70 ± 1.02 | [1] |

| 1d | 4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide | -formyl | - | CDK2 IC50 = 0.8 nM | [2] |

| 1e | 4-(4-amino-6-sec-butoxy-5-(hydroxyiminomethyl)pyrimidin-2-ylamino)benzenesulfonamide | -hydroxyiminomethyl | - | CDK2 IC50 = 7.4 nM | [2] |

| 1f | Indole-pyrimidine | - | BEL-7402 (Liver) | 0.016 - 0.062 | [3] |

| 1g | -NH-aryl | - | PANC-1 (Pancreatic) | as low as 0.08 | [4] |

| 1h | 2,4-dichloro-6-methylpyrimidine derivative L-18 | various | H1975 (Lung) | 0.65 ± 0.06 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After the incubation period, add 10-25 µL of MTT stock solution to each well.[4][8]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 50-100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][8] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay [protocols.io]

- 5. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Role of 2,4-Dichloro-5-nitropyrimidine in the Synthesis of Potent Kinase Inhibitors

For Immediate Release

[City, State] – December 20, 2025 – The versatile chemical building block, 2,4-dichloro-5-nitropyrimidine, has emerged as a critical starting material in the synthesis of a diverse range of kinase inhibitors, demonstrating significant potential in the development of targeted therapies for cancer and other diseases. Its unique chemical architecture, characterized by two reactive chlorine atoms and an electron-withdrawing nitro group, facilitates the strategic and regioselective introduction of various substituents, enabling the creation of potent and selective inhibitors against key kinases such as ALK5, ROCK, Aurora, and FGFR. This application note provides detailed protocols and summarizes the biological activity of several kinase inhibitors synthesized from this pivotal precursor.

Introduction

Kinases are a class of enzymes that play a fundamental role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Small molecule kinase inhibitors have revolutionized the field of oncology and are a major focus of modern drug discovery. The pyrimidine (B1678525) scaffold, a core component of this compound, is a privileged structure in medicinal chemistry due to its resemblance to the purine (B94841) core of ATP, allowing for competitive binding to the ATP-binding site of kinases. The strategic placement of chlorine atoms at the C2 and C4 positions, activated by the nitro group at the C5 position, makes this compound highly susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled and differential introduction of various functionalities, a key strategy in the structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of kinase inhibitors.

Kinase Inhibitors Synthesized from this compound

The following sections detail the synthesis and biological activity of inhibitors targeting several important kinase families, all originating from this compound.

Activin Receptor-Like Kinase 5 (ALK5) Inhibitors

ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key mediator in the TGF-β signaling pathway, which is critically involved in cell growth, differentiation, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in fibrosis and cancer.

Quantitative Data for ALK5 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |

| SB-525334 | ALK5 | 14.3 | - | [2] |

| Compound 11e | ALK5 | Potent and Selective | - | [2] |

| Compound 6d | ALK5 | 1.2 | 91% inhibition of p38α at 10 µM | [3] |

| J-1048 | ALK5 | - | Inhibited TAA-induced liver fibrosis in mice | [4] |

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine-Based ALK5 Inhibitor

This protocol describes a general method for the synthesis of a 2,4-disubstituted pyrimidine derivative as a potent ALK5 inhibitor, adapted from literature procedures.

Step 1: Monosubstitution at C4

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), add the desired primary or secondary amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 4-amino-2-chloro-5-nitropyrimidine intermediate.

Step 2: Substitution at C2

-

To a solution of the 4-amino-2-chloro-5-nitropyrimidine intermediate (1.0 eq) in a high-boiling point solvent such as 1-pentanol (B3423595) or isopropanol, add the second amine (1.2 eq).

-

Heat the reaction mixture to reflux (typically 80-140 °C) for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diamino-5-nitropyrimidine derivative.

Step 3: Reduction of the Nitro Group and Further Modifications (if necessary)

-

The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂·2H₂O, Fe/HCl).

-

The resulting amino group can be further functionalized to introduce additional diversity and optimize biological activity.

Signaling Pathway: TGF-β/ALK5

Caption: Simplified TGF-β/ALK5 signaling pathway.

Rho-Kinase (ROCK) Inhibitors

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in cellular contraction, motility, and morphology.[5] They are attractive therapeutic targets for conditions such as hypertension, glaucoma, and cancer.[5]

Quantitative Data for ROCK Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Selectivity | Reference |

| DC01 | ROCK1 | 0.754 | Non-selective | [6] |

| DC01 | ROCK2 | 1.015 | Non-selective | [6] |

| DC24 | ROCK1 | 6.354 | ~50-fold for ROCK2 | [6] |

| DC24 | ROCK2 | 0.124 | ~50-fold for ROCK2 | [6] |

Experimental Protocol: Synthesis of a Pyridine-Based ROCK Inhibitor

The synthesis of ROCK inhibitors from this compound often involves a multi-step sequence including nucleophilic aromatic substitution and a Suzuki-Miyaura cross-coupling reaction.[5]

Step 1: Nucleophilic Aromatic Substitution

-

Perform a regioselective SNAr reaction on this compound with a suitable amine at the more reactive C4 position, as described for the ALK5 inhibitors.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a solution of the 4-amino-2-chloro-5-nitropyrimidine intermediate (1.0 eq) in a solvent system such as 1,4-dioxane/water, add the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Step 3: Subsequent Functional Group Manipulations

-

The nitro group can be reduced, and the resulting amine can be further derivatized to complete the synthesis of the target ROCK inhibitor.

Signaling Pathway: Rho/ROCK

Caption: The Rho/ROCK signaling pathway leading to cellular contraction.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.

Quantitative Data for Aurora Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Compound 12a | Aurora A | 309 | HCT-116 | [7] |

| Compound 12a | Aurora B | 293 | HCT-116 | [7] |

| Compound 13 | Aurora A | 38.6 | - | [8] |

Experimental Protocol: Synthesis of 2,4-Disubstituted Pyrimidine Aurora Kinase Inhibitors

The synthesis of 2,4-diaminopyrimidine-based Aurora kinase inhibitors follows a similar sequential amination strategy as described for ALK5 inhibitors.[9]

Step 1: Selective Amination at C4

-

React this compound with a desired amine to selectively substitute the chlorine at the C4 position.

Step 2: Amination at C2

-

The resulting 2-chloro-4-amino-5-nitropyrimidine intermediate is then reacted with a second amine, often under reflux conditions, to yield the 2,4-diamino-5-nitropyrimidine scaffold.

Step 3: Further Derivatization

-

The nitro group can be reduced and the resulting amine can be acylated or otherwise modified to explore SAR and improve inhibitory activity.

Signaling Pathway: Aurora Kinase in Cell Cycle

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PlumX [plu.mx]

- 4. Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

Protocol for Suzuki Coupling with 2,4-Dichloro-5-nitropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Note

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the application of the Suzuki coupling for the functionalization of 2,4-dichloro-5-nitropyrimidine, a key heterocyclic building block in medicinal chemistry. The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active compounds, and the presence of a nitro group offers opportunities for further chemical modification.[1]

The regioselectivity of Suzuki coupling on dihalopyrimidines is a critical aspect of synthetic design. In the case of 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst, leading to preferential C4-arylation.[1] The potent electron-withdrawing nature of the nitro group at the 5-position in this compound is anticipated to further enhance the reactivity of the C4 position towards nucleophilic attack, thus favoring mono-arylation at this site under controlled conditions. Subsequent coupling at the C2 position can be achieved, often requiring more forcing reaction conditions.

This document provides a detailed protocol for the selective mono-arylation of this compound and a subsequent one-pot protocol for diarylation. Microwave-assisted synthesis is highlighted as an efficient method for achieving high yields in short reaction times.[2]

Experimental Protocols

Materials and Equipment

-

This compound

-

Arylboronic acid of choice

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane (B91453), anhydrous

-

Water, deionized

-

Microwave reactor or Schlenk flask with heating mantle and condenser

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Flash column chromatography system

Protocol 1: Selective Mono-arylation at the C4-Position (Microwave-Assisted)

This protocol is optimized for the selective coupling of an arylboronic acid at the C4 position of this compound.

Reaction Workflow:

References

Application Notes and Protocols for the Solid-Phase Synthesis of Diaminopurines using 2,4-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of diaminopurines, utilizing 2,4-dichloro-5-nitropyrimidine as a key building block. Solid-phase synthesis offers a streamlined and efficient methodology for the construction of purine (B94841) libraries, which are of significant interest in medicinal chemistry due to their diverse biological activities. Diaminopurine analogs, in particular, are recognized for their potential as antiviral agents and their ability to modulate biological pathways by acting as mimics of natural nucleobases.[1][2][3]

The synthetic strategy outlined herein involves the sequential modification of a pyrimidine (B1678525) scaffold anchored to a solid support, culminating in the formation of the desired diaminopurine structure. This approach allows for the facile purification of intermediates by simple filtration and washing, and enables the systematic variation of substituents on the purine ring.

Principle of the Synthesis

The solid-phase synthesis of diaminopurines from this compound follows a logical progression of reactions. The synthesis commences with the immobilization of the pyrimidine building block onto a suitable solid support, typically a Rink Amide resin, via a nucleophilic substitution reaction. Subsequent steps involve the displacement of the remaining chloro substituent, reduction of the nitro group to an amine, and finally, cyclization to form the imidazole (B134444) ring of the purine scaffold. The desired diaminopurines are then cleaved from the solid support for purification and characterization.

Data Presentation

Table 1: Reagents and Materials for Solid-Phase Synthesis

| Reagent/Material | Supplier | Grade | Purpose |

| This compound | Various | ≥98% | Starting material |

| Rink Amide Resin | Various | 100-200 mesh | Solid support for synthesis of C-terminal amides |

| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis grade | Non-nucleophilic base |

| N,N-Dimethylformamide (DMF) | Various | Anhydrous | Solvent |

| Dichloromethane (B109758) (DCM) | Various | Anhydrous | Solvent |

| Lithium aluminum hydride (LiAlH₄) | Various | Synthesis grade | Reducing agent |

| Aluminum trichloride (B1173362) (AlCl₃) | Various | Anhydrous | Co-reagent for reduction |

| Triethyl orthoformate | Various | Synthesis grade | Cyclization reagent |

| Trifluoroacetic acid (TFA) | Various | Reagent grade | Cleavage from resin |